molecular formula C19H18F2N2O3 B11167207 N-(3,5-difluorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(3,5-difluorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11167207
M. Wt: 360.4 g/mol
InChI Key: VTBOXTNTMQIDIC-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxamide group, and two aromatic rings substituted with fluorine and ethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the carboxamide group: This step involves the reaction of the pyrrolidine derivative with an appropriate amine or amide reagent under conditions such as heating or the use of a coupling agent.

    Substitution of the aromatic rings:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The aromatic rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Electrophiles like halogens, nucleophiles like amines, and catalysts such as Lewis acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-difluorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It is used in biological research to study its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-difluorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both fluorine and ethoxy groups can enhance its stability and solubility, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18F2N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H18F2N2O3/c1-2-26-17-5-3-16(4-6-17)23-11-12(7-18(23)24)19(25)22-15-9-13(20)8-14(21)10-15/h3-6,8-10,12H,2,7,11H2,1H3,(H,22,25)

InChI Key

VTBOXTNTMQIDIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC(=C3)F)F

Origin of Product

United States

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